An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dihydroquinolin-8(5H)-one
An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dihydroquinolin-8(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 6,7-Dihydroquinolin-8(5H)-one. This heterocyclic compound serves as a valuable synthetic intermediate in the development of novel therapeutic agents, particularly in the field of oncology. This document consolidates key data from various sources into a structured format, details relevant experimental protocols, and visualizes associated chemical and biological pathways to support further research and development efforts.
Physicochemical Properties
The fundamental physicochemical properties of 6,7-Dihydroquinolin-8(5H)-one are summarized in the tables below. These parameters are crucial for understanding the compound's behavior in biological systems and for designing synthetic and analytical procedures.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO | [1][2] |
| Molecular Weight | 147.17 g/mol | [1][2] |
| Appearance | Light yellow to brown solid | [3] |
| Melting Point | 96-98 °C | [1] |
| Boiling Point | 140 °C at 0.1 Torr | [1] |
| Density | 1.168 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.46 ± 0.20 (Predicted) | [1] |
Table 2: Solubility and Partition Coefficient
| Property | Value | Reference(s) |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL | [2] |
| LogP | 1.6006 (Predicted) | [3] |
Synthesis and Characterization
Experimental Protocol: Synthesis
A reported method for the synthesis of 6,7-Dihydroquinolin-8(5H)-one involves a two-step process starting from 5,6,7,8-tetrahydroquinoline[4].
Step 1: Regioselective Nitrosation of 5,6,7,8-Tetrahydroquinoline
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Reactants: 5,6,7,8-Tetrahydroquinoline, a nitrosating agent (e.g., sodium nitrite in acidic medium).
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Solvent: An appropriate aqueous acidic solution.
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Procedure: 5,6,7,8-Tetrahydroquinoline is dissolved in the acidic solvent and cooled. A solution of the nitrosating agent is added dropwise while maintaining a low temperature. The reaction mixture is stirred for a specified period to ensure complete reaction. The resulting oxime intermediate is then isolated, for example, by extraction or precipitation.
Step 2: Hydrolysis of the Oxime Intermediate
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Reactant: The oxime intermediate from Step 1.
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Reagent: An acid catalyst (e.g., dilute hydrochloric acid or sulfuric acid) or a suitable hydrolyzing agent.
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Procedure: The isolated oxime is treated with the hydrolyzing agent and heated to facilitate the conversion to the ketone. The progress of the reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC). Upon completion, the product, 6,7-Dihydroquinolin-8(5H)-one, is isolated and purified, typically by recrystallization or column chromatography.
Experimental Protocols: Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the cyclohexanone ring. The chemical shifts and coupling constants will be indicative of their electronic environment and spatial relationships.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons, confirming the carbon skeleton of the molecule.
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The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include those for C-H stretching of the aromatic and aliphatic portions, and C=C and C=N stretching vibrations of the pyridine ring.
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Mass spectrometry will confirm the molecular weight of the compound with the molecular ion peak (M⁺). The fragmentation pattern can provide further structural information.
Biological Activity and Signaling Pathways
While 6,7-Dihydroquinolin-8(5H)-one is primarily utilized as a synthetic intermediate, its derivatives have shown promise as anticancer agents[1][2]. The proposed mechanism of action for some of these derivatives is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.
Topoisomerase II Inhibition
Topoisomerase II resolves DNA tangles and supercoils by creating transient double-strand breaks. Inhibitors of this enzyme typically stabilize the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis.
Induction of Apoptosis
The accumulation of DNA damage resulting from topoisomerase II inhibition is a potent trigger for apoptosis, or programmed cell death. This process involves a cascade of signaling events, often culminating in the activation of caspases, which are proteases that execute the dismantling of the cell.
Conclusion
6,7-Dihydroquinolin-8(5H)-one is a key building block in medicinal chemistry with well-defined physicochemical properties. Its utility as a precursor for potent anticancer agents, likely acting through the inhibition of topoisomerase II and subsequent induction of apoptosis, makes it a compound of significant interest for further investigation. This guide provides a foundational resource for researchers aiming to explore the therapeutic potential of novel compounds derived from this versatile scaffold. Further studies are warranted to elucidate the precise biological activities and signaling pathways of 6,7-Dihydroquinolin-8(5H)-one and its analogs.
